molecular formula C16H19N5O3 B2983428 7-Benzyl-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione CAS No. 674815-24-8

7-Benzyl-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione

Cat. No.: B2983428
CAS No.: 674815-24-8
M. Wt: 329.36
InChI Key: NFQAOSVSACBATB-UHFFFAOYSA-N
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Description

7-Benzyl-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Benzyl-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione typically involves multi-step organic reactions. One common method starts with the alkylation of a purine derivative, followed by the introduction of the benzyl and methoxyethylamino groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethyl sulfoxide (DMSO), and bases like potassium carbonate (K2CO3) to facilitate the nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the purine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Various nucleophiles, such as amines or alkoxides, in polar aprotic solvents like DMSO

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce fully or partially reduced compounds.

Scientific Research Applications

7-Benzyl-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Benzyl-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways. For example, it could inhibit an enzyme involved in nucleotide synthesis, thereby affecting cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-8-(2-methoxyethylthio)-3-methylpurine-2,6-dione
  • 7-Benzyl-8-(2-ethoxyethylthio)-3-methylpurine-2,6-dione
  • 7-Benzyl-8-(3-hydroxypropylthio)-3-methylpurine-2,6-dione

Uniqueness

7-Benzyl-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxyethylamino group, in particular, may enhance its solubility and bioavailability compared to similar compounds.

Properties

IUPAC Name

7-benzyl-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O3/c1-20-13-12(14(22)19-16(20)23)21(10-11-6-4-3-5-7-11)15(18-13)17-8-9-24-2/h3-7H,8-10H2,1-2H3,(H,17,18)(H,19,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFQAOSVSACBATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCOC)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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